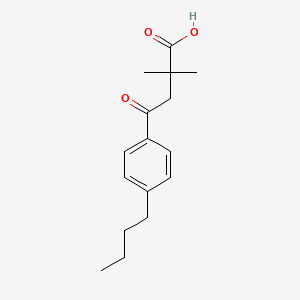

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid

説明

Structural Overview and Nomenclature

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid represents a complex organic molecule characterized by a distinctive combination of aromatic and aliphatic structural elements. The compound features a phenyl ring substituted with a normal butyl chain at the para position, connected to a butyric acid backbone that contains both a ketone functionality and two methyl substituents at the alpha carbon position. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(4-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid, reflecting the precise positioning of functional groups within the molecular framework.

The molecular formula of this compound is established as C₁₆H₂₂O₃, corresponding to a molecular weight of 262.35 grams per mole. This molecular composition encompasses sixteen carbon atoms, twenty-two hydrogen atoms, and three oxygen atoms, distributed across the aromatic ring system, aliphatic chains, and carboxylic acid functionality. The compound has been assigned the Chemical Abstracts Service registry number 951893-41-7, providing a unique identifier for database searches and regulatory documentation.

Structural analysis reveals that the compound contains multiple distinct regions contributing to its overall chemical behavior. The butylphenyl portion provides lipophilic characteristics and potential for aromatic interactions, while the dimethyl-substituted oxobutyric acid segment introduces both acidic and ketonic functionalities. The presence of the ketone group at the 4-position creates an alpha-dicarbonyl system when considered in relation to the carboxylic acid group, which significantly influences the compound's reactivity profile and potential synthetic applications.

Commercial preparations of this compound typically achieve purity levels ranging from ninety-five to ninety-seven percent, indicating successful synthetic methodologies and purification techniques. The compound exists as a solid under standard conditions and demonstrates stability characteristics appropriate for research and development applications. The specific stereochemical considerations remain minimal due to the absence of defined chiral centers within the molecular structure.

Historical Context in Organic Chemistry

The development of substituted oxobutyric acid compounds traces its origins to fundamental advances in organic synthesis methodology during the mid-twentieth century. Historical research in the field of aromatic acylation reactions provided the foundational knowledge necessary for constructing complex ketoacid structures like this compound. Early investigations into Friedel-Crafts acylation reactions between aromatic compounds and succinic anhydride derivatives established the basic synthetic pathways that would later be refined for preparing substituted phenyl oxobutyric acids.

The emergence of this specific compound class coincided with growing interest in developing pharmaceutical intermediates that could serve as precursors for more complex bioactive molecules. Research conducted throughout the latter half of the twentieth century demonstrated that properly substituted aromatic ketoacids could undergo various cyclization reactions to form tetralone and related cyclic structures, which hold significant importance in medicinal chemistry applications. These historical developments provided the scientific foundation for understanding the synthetic utility and potential applications of compounds within this chemical family.

Methodological advances in organic synthesis during this period focused particularly on improving reaction yields and developing more efficient purification techniques for ketoacid compounds. Historical documentation indicates that early synthetic approaches often suffered from low yields and complex purification requirements, necessitating the development of improved methodologies. The introduction of dichlorobenzene solvents and optimized Lewis acid catalyst systems represented significant advances that enabled more practical synthetic access to substituted oxobutyric acid derivatives.

The historical context of this compound also reflects broader trends in pharmaceutical chemistry toward developing more sophisticated molecular architectures. As understanding of structure-activity relationships in drug design advanced, researchers increasingly recognized the value of compounds that combined multiple functional elements within a single molecular framework. The specific combination of aromatic substitution patterns and ketoacid functionality found in this compound exemplifies this historical trend toward molecular complexity in pharmaceutical research.

Position within Oxobutyric Acid Compound Family

This compound occupies a distinctive position within the broader family of oxobutyric acid derivatives, representing a gamma-keto acid subclass characterized by the ketone functionality positioned at the fourth carbon from the carboxylic acid group. This structural classification places the compound among the 4-oxoacid family, which demonstrates different chemical and biological properties compared to alpha-keto acids and beta-keto acids. The gamma positioning of the ketone group influences both the compound's stability characteristics and its potential for undergoing various chemical transformations.

Within the oxobutyric acid family, this compound demonstrates several distinguishing features that set it apart from simpler derivatives. The presence of the bulky butylphenyl substituent at the ketone carbon creates significant steric effects that influence molecular conformation and reactivity patterns. Additionally, the two methyl groups at the alpha position relative to the carboxylic acid functionality introduce additional substitution that affects both the compound's physical properties and its chemical behavior in synthetic transformations.

Comparative analysis with related compounds within this family reveals important structure-property relationships. For example, 4-(4-methylphenyl)-4-oxobutyric acid derivatives demonstrate similar core structural features but with different aromatic substitution patterns. The 2,2-dimethyl-4-(4-methylphenyl)-4-oxobutyric acid compound shares the dimethyl substitution pattern but features a methyl group instead of a butyl chain on the aromatic ring, resulting in different lipophilicity and potentially altered biological activity profiles.

The compound family also includes various other substituted derivatives, such as 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid and 4-[4-(dimethylamino)phenyl]-4-oxobutyric acid, each representing different approaches to modifying the basic oxobutyric acid scaffold. These structural variations demonstrate the versatility of the oxobutyric acid framework for accommodating diverse substitution patterns while maintaining the core ketoacid functionality that defines the compound class.

Table 1: Comparative Properties of Related Oxobutyric Acid Derivatives

| Compound | Molecular Formula | Molecular Weight | CAS Number | Aromatic Substitution |

|---|---|---|---|---|

| This compound | C₁₆H₂₂O₃ | 262.35 | 951893-41-7 | n-Butyl |

| 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid | C₁₃H₁₆O₃ | 220.26 | 71821-98-2 | Methyl |

| 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid | C₁₂H₁₄O₄ | 222.24 | - | Methoxy, Methyl |

| 4-[4-(Dimethylamino)phenyl]-4-oxobutyric acid | C₁₂H₁₅NO₃ | 221.25 | 52241-00-6 | Dimethylamino |

Significance in Contemporary Research

Contemporary research interest in this compound stems from its potential applications as a synthetic intermediate in pharmaceutical chemistry and materials science. Current investigations focus on exploiting the compound's unique structural features for developing new synthetic methodologies and exploring its utility in constructing more complex molecular architectures. The combination of aromatic and ketoacid functionalities provides multiple reactive sites that researchers can manipulate for various synthetic transformations.

Recent research developments have highlighted the importance of substituted oxobutyric acid derivatives in medicinal chemistry applications. The specific structural features of this compound, particularly the extended butyl chain and dimethyl substitution pattern, offer opportunities for fine-tuning molecular properties such as lipophilicity and binding affinity. Contemporary studies have explored how these structural modifications influence biological activity and pharmacokinetic properties in drug development contexts.

The compound's significance in contemporary research also extends to its role in understanding structure-activity relationships within the oxobutyric acid family. Researchers have identified this compound as a valuable model system for investigating how aromatic substitution patterns and alpha-carbon modifications affect chemical reactivity and biological properties. These investigations contribute to broader efforts to develop predictive models for designing new compounds with desired properties.

Current synthetic methodology research has focused on developing more efficient approaches for preparing this compound and related derivatives. Contemporary investigations have explored alternative synthetic routes that could provide improved yields and reduced environmental impact compared to traditional methodologies. These research efforts reflect growing emphasis on green chemistry principles and sustainable synthetic practices in pharmaceutical and chemical manufacturing.

Table 2: Contemporary Research Applications and Findings

| Research Area | Key Findings | Significance |

|---|---|---|

| Synthetic Methodology | Improved yields through optimized reaction conditions | Enhanced practical accessibility |

| Structure-Activity Studies | Correlation between substitution patterns and properties | Predictive model development |

| Pharmaceutical Applications | Utility as synthetic intermediate | Drug development potential |

| Materials Science | Integration into polymer and material systems | Advanced material properties |

The contemporary significance of this compound in research also reflects broader trends toward developing more sophisticated molecular tools for chemical biology and drug discovery. As researchers continue to explore the boundaries of chemical space for identifying new bioactive compounds, structures like this one provide important stepping stones for accessing previously unexplored regions of molecular diversity. The compound's well-defined synthetic accessibility and characterized properties make it an attractive starting point for library synthesis and compound collection development efforts.

特性

IUPAC Name |

4-(4-butylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-4-5-6-12-7-9-13(10-8-12)14(17)11-16(2,3)15(18)19/h7-10H,4-6,11H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRHQEDZAQNGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101246731 | |

| Record name | 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-41-7 | |

| Record name | 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyl-α,α-dimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101246731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Friedel-Crafts Acylation Route

A common synthetic route begins with Friedel-Crafts acylation of 4-n-butylbenzene (or a related precursor) using an appropriate acyl chloride to introduce the keto acid side chain:

-

- Acyl chloride corresponding to the 2,2-dimethyl-4-oxobutyric acid moiety.

- Aluminum chloride (AlCl3) as a Lewis acid catalyst.

- Anhydrous conditions to prevent hydrolysis and side reactions.

- Low temperature control to minimize polyacylation or rearrangements.

-

- The butyl-substituted benzene is reacted with the acyl chloride under stirring.

- The reaction mixture is maintained under anhydrous conditions with temperature control.

- After completion, the mixture is quenched with water or dilute acid to hydrolyze the complex and liberate the product.

-

- Formation of the ketone intermediate with the 4-n-butylphenyl group attached to the oxobutyric acid framework.

- This intermediate is then subjected to further oxidation or hydrolysis steps if necessary to yield the target acid.

Oxidation and Functional Group Transformations

Following acylation, oxidation steps may be employed to convert intermediates into the desired carboxylic acid:

-

- Sodium chlorite (NaClO2) in the presence of catalysts such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl).

- Sodium hypochlorite (bleach) diluted under controlled conditions.

-

- Buffered aqueous solutions (e.g., potassium phosphate buffer) to maintain pH.

- Temperature control between 10-40°C to optimize reaction rate and selectivity.

- Slow addition of oxidants to control the reaction progress and avoid overoxidation.

-

- Dissolve sodium chlorite in water and prepare a diluted bleach solution.

- Add these oxidants sequentially or simultaneously to the reaction mixture containing the ketone intermediate.

- Maintain stirring and temperature control for several hours to complete oxidation to the acid.

Multi-Step Synthesis and Purification

- The overall synthesis involves multiple steps including protection/deprotection of functional groups if necessary, purification via crystallization or chromatography, and quality control to ensure the purity of the final compound.

- Industrial-scale synthesis may utilize continuous flow reactors for better control and reproducibility.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Friedel-Crafts Acylation | 4-n-butylbenzene, acyl chloride, AlCl3, anhydrous | Low temp, inert atmosphere | Ketone intermediate |

| Oxidation to Acid | Sodium chlorite, TEMPO catalyst, sodium hypochlorite, potassium phosphate buffer | pH 6-7, 10-40°C, slow addition | Conversion to carboxylic acid |

| Purification | Crystallization, chromatography | Removal of impurities | High purity final product |

| Industrial Optimization | Continuous flow reactors, automated controls | Enhanced yield and consistency | Scalable production |

Research Findings and Optimization Notes

- The use of TEMPO-mediated oxidation has been shown to improve selectivity and reduce side reactions during the conversion of aldehyde or ketone intermediates to carboxylic acids.

- Buffer systems such as potassium phosphate buffers stabilize the pH during oxidation, preventing degradation of sensitive groups.

- Temperature control is critical; reactions performed at 10-40°C show optimal balance between rate and selectivity.

- Slow, controlled addition of oxidants minimizes overoxidation and formation of by-products.

- Industrial processes favor continuous flow setups to maintain consistent reaction conditions and improve scalability.

- The Friedel-Crafts acylation step requires strict moisture exclusion to prevent hydrolysis of the acyl chloride and catalyst deactivation.

化学反応の分析

Types of Reactions

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

科学的研究の応用

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as binding to enzymes or receptors. These interactions can modulate biological pathways and result in desired therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the (E)-4-Aryl-4-oxo-2-butenoic Acid Amide Series

highlights several structurally related compounds synthesized from β-keto acids and anilines:

| Compound ID | Structure | Yield (%) | Melting Point (°C) | Purity (HPLC) |

|---|---|---|---|---|

| 21 | (E)-4-(4-n-butylphenyl)-4-oxo-2-butenoic acid phenylamide | 32.25 | 133–135 | >99.5% |

| 19 | (E)-4-(tetrahydronaphthalenyl)-4-oxo-2-butenoic acid benzylamide | 41.20 | 148–150 | >99.5% |

| 20 | (E)-4-(tetrahydronaphthalenyl)-4-oxo-2-butenoic acid phenylamide | 78.08 | 135–167 | >99.5% |

Key Observations :

- Compound 21 (butylphenyl derivative) exhibits a lower yield (32.25%) compared to compound 20 (78.08%), likely due to steric hindrance from the n-butyl group during amidation .

- The melting point range (133–135°C) of compound 21 is narrower than that of compound 20 (135–167°C), suggesting differences in crystallinity influenced by substituent bulkiness .

Substituted 4-Oxobutyric Acid Derivatives

A. 4-(4-Biphenylyl)-4-oxobutyric Acid (Fenbufen; CAS: 36330-85-5)

- Structure : Biphenyl group instead of butylphenyl.

- Molecular Weight : 254.29 g/mol vs. 250.30 g/mol (target compound).

- Applications: Fenbufen is a non-steroidal anti-inflammatory drug (NSAID), whereas the butylphenyl analogue lacks documented therapeutic use. The biphenyl moiety in fenbufen enhances binding to cyclooxygenase (COX) enzymes, a feature absent in the target compound .

B. 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric Acid (CAS: 862578-42-5)

- Structure : Dimethoxyphenyl substituent and dimethyl groups.

- Molecular Weight : 266.29 g/mol.

- Properties : The electron-donating methoxy groups increase solubility in polar solvents compared to the hydrophobic n-butyl chain in the target compound .

C. 4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid (CAS: 15880-03-2)

- Structure : Methyl groups at 2- and 4-positions of the phenyl ring.

Ester and Propanoic Acid Derivatives

A. Ethyl 4-(4-n-Butylphenyl)-4-oxobutanoate (CAS: 115199-55-8)

- Structure : Ethyl ester derivative of the target compound.

- Relevance : The ester group improves volatility and bioavailability but reduces acidity (pKa ~5–6 vs. ~2–3 for the carboxylic acid) .

B. 2-(4-Butylphenyl)propanoic Acid (Ibuprofen Impurity B)

- Structure: Propanoic acid backbone instead of β-keto butyric acid.

Key Trends :

- Steric hindrance from 2,2-dimethyl groups may reduce metabolic degradation compared to unbranched analogues.

Research and Application Insights

- Antiproliferative Activity : Compound 21 (butylphenyl amide) showed moderate activity in preliminary screens, though less potent than tetrahydronaphthalenyl derivatives (compounds 19–20) .

- Safety Profile : Unlike fenbufen, the target compound lacks extensive toxicological data, necessitating further study for therapeutic applications .

生物活性

4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid, also known by its chemical identifier CID 24727215, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula for this compound is . The structure features a butyl group attached to a phenyl ring, along with a ketone and carboxylic acid functional group, which are pivotal for its biological activity.

Physical Properties

- Molecular Weight : 262.35 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Melting Point : Data on melting point is not extensively documented in the literature.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of oxobutyric acids can inhibit tumor cell proliferation across various cancer cell lines. A notable study showed that certain synthesized analogs exhibited an IC50 value of approximately 9.4 µM against a panel of 11 cancer cell lines, suggesting that structural modifications can enhance antitumor efficacy .

The biological activity of this compound may be attributed to its ability to modulate specific cellular pathways involved in tumorigenesis. Preliminary molecular docking studies suggest that it interacts with key proteins involved in cell signaling and apoptosis, potentially leading to increased apoptosis in cancer cells and reduced tumor growth .

Antiviral Activity

In addition to its antitumor properties, there is emerging evidence that compounds within this chemical class may possess antiviral activity. Molecular docking studies have indicated promising binding affinities against viral proteases, suggesting potential applications in antiviral therapies .

Case Study 1: Antitumor Efficacy

A series of experiments conducted on synthesized derivatives of this compound revealed their potency against various cancer types. For example:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- Results : The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutic agents.

Case Study 2: Antiviral Potential

In another study focusing on antiviral properties:

- Target Virus : SARS-CoV main protease.

- Findings : The compound exhibited notable binding affinity, indicating potential as a therapeutic agent against viral infections .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂O₃ |

| Molecular Weight | 262.35 g/mol |

| Antitumor IC50 | ~9.4 µM |

| Antiviral Binding Energy | -8.65 kcal/mol |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 4-(4-n-Butylphenyl)-2,2-dimethyl-4-oxobutyric acid, and how can reaction conditions be optimized?

- Methodology : Start with a Friedel-Crafts acylation using 4-n-butylbenzene and a diketene derivative, followed by selective methylation. Optimize solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (e.g., AlCl₃ or FeCl₃) to improve yield. Monitor reaction progress via TLC and confirm purity using HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology : Use ¹H/¹³C NMR to confirm the aromatic proton environment and methyl group positions. FT-IR can validate the ketone (C=O stretch ~1700 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500-3000 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₆H₂₂O₃) with an error <2 ppm .

Q. How can impurities or byproducts formed during synthesis be identified and resolved?

- Methodology : Employ HPLC-MS to detect side products, such as unreacted intermediates or oxidation derivatives. Use preparative chromatography (e.g., silica gel column with ethyl acetate/hexane gradient) for purification. Compare retention times and spectral data with reference standards from NIST or PubChem .

Advanced Research Questions

Q. What strategies are available to resolve contradictions in spectral data across studies (e.g., NMR shifts or IR bands)?

- Methodology : Cross-validate data using multiple techniques (e.g., 2D NMR like COSY or HSQC) to confirm assignments. Replicate experiments under standardized conditions (solvent, temperature) and consult the NIST Chemistry WebBook for benchmark spectral libraries . For conflicting IR data, ensure anhydrous sample preparation to avoid moisture interference .

Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated in enzyme inhibition studies?

- Methodology : Conduct in vitro assays (e.g., fluorescence-based or calorimetry) to test inhibition of target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Use molecular docking (software: AutoDock Vina) to predict binding interactions, focusing on the ketone and carboxylic acid groups’ roles in active-site engagement .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies under varying pH and nucleophile concentrations (e.g., using thiols or amines). Monitor reaction intermediates via stopped-flow UV-Vis spectroscopy . Computational modeling (DFT calculations) can identify transition states and electron density distribution at the ketone group .

Q. How can thermal stability and degradation pathways be investigated under storage conditions?

- Methodology : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS analysis can identify degradation products like decarboxylated derivatives or dimerization byproducts .

Q. What role do structural modifications (e.g., fluorination or methylation) play in altering bioactivity?

- Methodology : Synthesize analogs (e.g., replacing the butyl group with fluorophenyl) and compare their antimicrobial efficacy via MIC assays against Gram-positive/negative bacteria. Correlate logP values (measured via shake-flask method) with cellular uptake efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。